molecular formula C17H27N5O2S B3790084 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]acetamide

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]acetamide

Cat. No.: B3790084
M. Wt: 365.5 g/mol
InChI Key: SQVUPJMRWKHJFY-UHFFFAOYSA-N
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Description

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a cyclopentyl group and an oxo group, as well as an acetamide moiety linked to a methylimidazole group via a sulfanyl ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halides.

    Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Acetamide Moiety: The acetamide group can be attached through acylation reactions using acetic anhydride or acetyl chloride.

    Linking the Methylimidazole Group: The final step involves linking the methylimidazole group via a sulfanyl ethyl chain, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the piperazine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield additional oxo derivatives, while reduction reactions may produce hydroxylated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: As a potential ligand for studying protein-ligand interactions or as a probe for investigating biological pathways.

    Medicine: As a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]acetamide: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2S/c1-21-9-6-20-17(21)25-11-8-18-15(23)12-14-16(24)19-7-10-22(14)13-4-2-3-5-13/h6,9,13-14H,2-5,7-8,10-12H2,1H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVUPJMRWKHJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCCNC(=O)CC2C(=O)NCCN2C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]acetamide
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2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]acetamide
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2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]acetamide
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2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]acetamide
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2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]acetamide

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